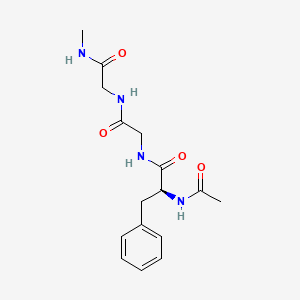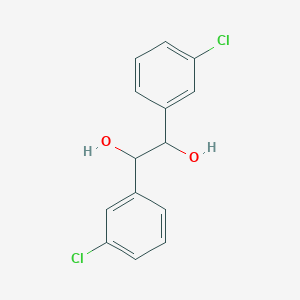
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- is a chemical compound with the molecular formula C14H12Cl2O2 and a molecular weight of 283.1 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- can be achieved through several methods. One common approach involves the enantioselective hydrolytic reactions using epoxide hydrolases. For instance, the hydrolysis of racemic styrene oxide (rac-pCSO) in the presence of a pair of epoxide hydrolases can yield the desired compound . The reaction conditions typically involve a phosphate buffer system at pH 7.0 and a temperature of 25°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrocracking of sorbitol derived from bioconversion processes . The separation and purification of the compound are crucial steps, often achieved through distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various organic compounds.
Biology: The compound is used in enzymatic studies and as a substrate for enzyme-catalyzed reactions.
Industry: The compound finds applications in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ®-eliprodil, the compound acts as an intermediate that undergoes further chemical transformations . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simpler diol with the formula C2H6O2, commonly used as an antifreeze and in the production of polyesters.
1,3-Propanediol: Another diol with the formula C3H8O2, used in the production of polymers and as a solvent.
1,4-Butanediol: A diol with the formula C4H10O2, used in the manufacture of plastics, elastic fibers, and polyurethanes.
Uniqueness
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- is unique due to its specific structure, which includes two chlorophenyl groups. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as the synthesis of neuroprotective agents.
Eigenschaften
CAS-Nummer |
209900-08-3 |
|---|---|
Molekularformel |
C14H12Cl2O2 |
Molekulargewicht |
283.1 g/mol |
IUPAC-Name |
1,2-bis(3-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Cl2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14,17-18H |
InChI-Schlüssel |
YDXBEARQILYLAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C(C2=CC(=CC=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
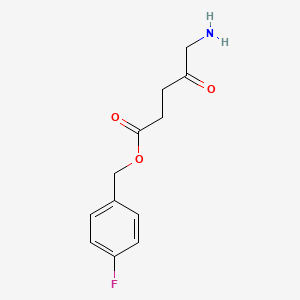
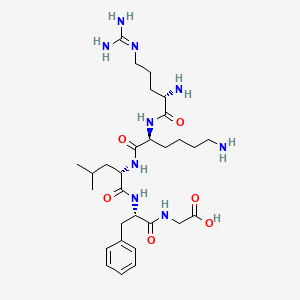

![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
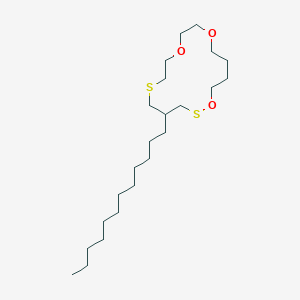

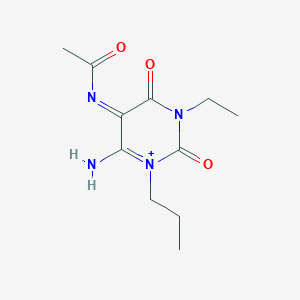

![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

